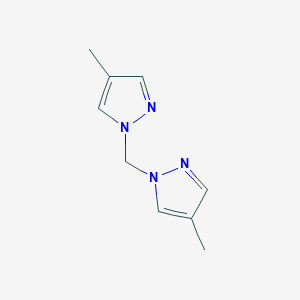

1,1'-Methylenebis(4-methyl-1H-pyrazole)

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

157252-08-9 |

|---|---|

Molekularformel |

C9H12N4 |

Molekulargewicht |

176.22 g/mol |

IUPAC-Name |

4-methyl-1-[(4-methylpyrazol-1-yl)methyl]pyrazole |

InChI |

InChI=1S/C9H12N4/c1-8-3-10-12(5-8)7-13-6-9(2)4-11-13/h3-6H,7H2,1-2H3 |

InChI-Schlüssel |

PHROZJVAYKJJQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(N=C1)CN2C=C(C=N2)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1,1 Methylenebis 4 Methyl 1h Pyrazole and Its Structural Analogues

Established Synthetic Pathways for 1,1'-Methylenebis(4-methyl-1H-pyrazole)

The construction of methylenebis(pyrazole) frameworks can be achieved through several reliable synthetic routes. These methods generally fall into two categories: building the pyrazole (B372694) rings concurrently with the formation of the bis-structure through multicomponent reactions, or linking pre-existing pyrazole units.

Multicomponent Reaction Approaches to Bis(pyrazolone) Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For bis(pyrazole) analogues like 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), MCRs are particularly effective. These reactions typically involve the condensation of an aldehyde with two equivalents of a pyrazolone derivative. ekb.egnih.gov

A common strategy is a one-pot, three-component reaction involving an aromatic aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and a catalyst or solvent medium. nih.govnih.gov This approach allows for the synthesis of a wide array of derivatives where the nature of the methylene (B1212753) bridge substituent is determined by the chosen aldehyde. For instance, various substituted benzaldehydes react smoothly to yield the corresponding 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). nih.gov

The reaction mechanism generally proceeds through an initial Knoevenagel condensation between the aldehyde and one molecule of the pyrazolone, forming an arylidene intermediate. This is followed by a Michael addition of a second pyrazolone molecule to the activated double bond, yielding the final bis(pyrazolone) product. nih.gov Some protocols have been developed that proceed efficiently without a catalyst, particularly when using green solvents. scielo.org.za

| Aldehyde | Catalyst/Solvent | Time | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | NaOAc / 70% EtOH | 10 min | 96 | nih.gov |

| 4-Chlorobenzaldehyde | NaOAc / 70% EtOH | 15 min | 95 | nih.gov |

| Vanillin | NaOAc / 70% EtOH | 20 min | 91 | nih.gov |

| Benzaldehyde | Visible Light / Neat | 25 min | 98 | nih.gov |

| 4-Methylbenzaldehyde | Visible Light / Neat | 30 min | 95 | nih.gov |

Derivatization from Precursor Pyrazole Units

An alternative to MCRs is the direct linkage of pre-formed pyrazole rings. This method is particularly useful for synthesizing N,N'-linked bis(pyrazoles) like the title compound. A primary route involves the reaction of a pyrazole with a suitable one-carbon electrophile that serves as the methylene bridge source.

A straightforward method involves the condensation of the pyrazole precursor, such as 3,5-dimethylpyrazole, with formaldehyde. This reaction yields the corresponding (pyrazol-1-yl)methanol intermediate, which can then react with a second pyrazole molecule to form the methylene-bridged product. mdpi.com

More advanced strategies utilize C-F activation. For example, tris(pyrazolyl)methane derivatives have been synthesized by reacting a pyrazole with a trifluoromethyl-substituted aniline in the presence of a strong base like KOH. mdpi.com This reaction proceeds by nucleophilic attack of the pyrazole anion on the trifluoromethyl group, followed by elimination of fluoride ions to form the central C(pz)₃ core. A similar principle can be applied to generate methylene-bridged systems. The reaction of 4-methylpyrazole with 4-(trifluoromethyl)aniline and KOH in DMSO results in the formation of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com

Another key method is the reaction of two equivalents of a pyrazole with a dihalomethane (e.g., dibromomethane or diiodomethane) in the presence of a base. The base deprotonates the pyrazole's N-H group, and the resulting pyrazolate anion acts as a nucleophile, displacing the halides in a sequential Sₙ2 reaction to form the methylene bridge.

Green Chemistry Principles in the Synthesis of 1,1'-Methylenebis(4-methyl-1H-pyrazole) Architectures

Modern synthetic chemistry emphasizes sustainability, prompting the development of environmentally benign synthetic protocols. The synthesis of bis(pyrazole) structures has benefited significantly from the application of green chemistry principles, such as the use of eco-friendly solvents, catalyst-free conditions, and alternative energy sources.

One prominent green approach is the use of water as a reaction medium. The synthesis of 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) has been successfully achieved via a catalyst-free, three-component reaction in magnetized distilled water at 80 °C, affording excellent yields. scielo.org.za The unique properties of magnetized water can enhance reaction rates and yields. Similarly, aqueous ethanol has been employed as a green solvent system for related multicomponent syntheses. researchgate.net

Catalyst-free and solvent-free (neat) reaction conditions represent another significant green strategy. The synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been reported under visible light irradiation without any catalyst or solvent. nih.gov This method is highly efficient, proceeds at room temperature, and simplifies product purification, thereby minimizing waste. Grinding techniques, a form of mechanochemistry, have also been employed, where solid reactants are ground together with a catalyst like L-proline to afford the desired products, eliminating the need for bulk solvents.

| Method | Conditions | Key Green Principle(s) | Yield (%) | Reference |

| MCR | Magnetized Distilled Water, 80 °C | Catalyst-free, Green Solvent | 85-95 | scielo.org.za |

| MCR | Visible Light, Room Temp. | Catalyst-free, Solvent-free | 92-98 | nih.gov |

| Knoevenagel | L-proline, Grinding, Room Temp. | Solvent-free, Organocatalysis | High | |

| MCR | Aqueous Ethanol, 25-100 °C | Catalyst-free, Green Solvent | Good | researchgate.net |

Strategies for Functionalization and Post-Synthetic Modification of 1,1'-Methylenebis(4-methyl-1H-pyrazole)

Post-synthetic modification of the 1,1'-Methylenebis(4-methyl-1H-pyrazole) scaffold allows for the fine-tuning of its chemical properties and the introduction of new functionalities. These modifications can be targeted at the pyrazole nitrogen atoms, the methylene bridge, or the peripheral substituents on the pyrazole rings.

Substitution Reactions at Pyrazole Nitrogen Atoms

In the 1,1'-Methylenebis(4-methyl-1H-pyrazole) structure, the N1 atoms of both pyrazole rings are engaged in the methylene bridge. The remaining nitrogen atoms (N2) possess a lone pair of electrons and are pyridine-like in character, making them available for further reactions. mdpi.com These N2 atoms are basic and can be targeted by electrophiles.

Alkylation of the N2 atoms is a common modification. Reaction with alkyl halides can lead to the formation of bis-pyrazolium salts. This quaternization introduces a positive charge, significantly altering the solubility and electronic properties of the molecule. The reactivity towards alkylation depends on the steric hindrance around the N2 atom and the nature of the alkylating agent.

Modifications of the Methylene Bridge and Peripheral Substituents

The methylene bridge and the methyl groups at the C4 positions are key sites for functionalization.

Methylene Bridge: The protons on the methylene bridge (—CH₂—) can be substituted, although this often requires harsh conditions such as free-radical halogenation. A more practical approach to modifying the bridge is to introduce substituents during the synthesis itself. For example, using an aldehyde (R-CHO) instead of a formaldehyde equivalent in the condensation reaction with pyrazole leads to an R-CH bridge. This strategy has been extensively used to synthesize a variety of 4,4'-(arylmethylene)bis(pyrazolone) derivatives. nih.govscielo.org.za

Peripheral Substituents: The C4 position of the pyrazole ring is highly susceptible to electrophilic substitution. chim.it In the title compound, this position is occupied by a methyl group. However, in structural analogues where this position is unsubstituted (i.e., 1,1'-methylenebis(1H-pyrazole)), it serves as a prime site for introducing a wide range of functional groups. Reactions such as halogenation, nitration, and sulfonation can be performed selectively at the C4 position. For instance, direct C4-thiocyanation and C4-selenocyanation of 1-phenyl-3,5-dimethyl-1H-pyrazole have been achieved using PhICl₂ and NH₄SCN/KSeCN, demonstrating a viable pathway for functionalizing this position. beilstein-journals.org The methyl group itself at the C4 position can also be a site for modification, for example, through oxidation to a carboxylic acid or halogenation under radical conditions.

Elucidation of Coordination Chemistry and Metal Complexation of 1,1 Methylenebis 4 Methyl 1h Pyrazole

Ligand Architecture, Tautomerism, and Preferred Coordination Modes of 1,1'-Methylenebis(4-methyl-1H-pyrazole)

The molecular architecture of 1,1'-Methylenebis(4-methyl-1H-pyrazole) consists of two 4-methyl-substituted pyrazole (B372694) rings connected at their N1 positions by a single methylene (B1212753) (-CH₂) bridge. This structure imparts significant flexibility, allowing the two pyrazole rings to rotate and orient themselves in various conformations. As the nitrogen atoms at the 1-positions are substituted by the methylene bridge, this ligand does not exhibit the prototropic tautomerism often seen in N-unsubstituted pyrazoles.

The primary role of 1,1'-Methylenebis(4-methyl-1H-pyrazole) in coordination chemistry is as a neutral, bidentate N,N'-donor ligand. The flexibility of the methylene linker is crucial, enabling it to adopt several coordination modes depending on the steric and electronic requirements of the metal center, the counter-ions, and the reaction conditions. rsc.org

The most common coordination modes observed for bis(pyrazolyl)methane ligands include:

Chelating Bidentate (κ²) : The ligand coordinates to a single metal center through the N2 atoms of both pyrazole rings, forming a stable six-membered chelate ring. This is a prevalent binding mode, particularly with transition metals. researchgate.net

Bridging (μ) : The ligand can span two different metal centers, with each pyrazole ring coordinating to one metal. This mode can lead to the formation of dinuclear complexes or one-, two-, or three-dimensional coordination polymers. rsc.orgeiu.edu For ditopic ligands containing bis(pyrazolyl)methane units, a κ²-μ-κ² fashion is a known binding mode. rsc.orgeiu.edu

Monodentate (κ¹) : Less frequently, only one of the two pyrazole nitrogen atoms coordinates to a metal center, leaving the second pyrazole ring uncoordinated. This may occur due to steric hindrance or the presence of other competing ligands. chemrxiv.org

The methyl groups at the 4-position of the pyrazole rings have a minor steric influence but can affect the electronic properties (basicity) of the donor nitrogen atoms compared to the unsubstituted analogue.

Synthesis and Structural Characterization of Metal Complexes with 1,1'-Methylenebis(4-methyl-1H-pyrazole)

The synthesis of metal complexes with 1,1'-Methylenebis(4-methyl-1H-pyrazole) generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. eiu.edu A common method is the mixture of a methanolic or ethanolic solution of the ligand with a solution of the metal salt (e.g., chlorides, nitrates, or tetrafluoroborates). eiu.edunih.gov The resulting complexes often precipitate from the solution upon stirring at room temperature and can be isolated by filtration. eiu.edu

1,1'-Methylenebis(4-methyl-1H-pyrazole) and its analogues form stable complexes with a wide range of transition metals, exhibiting diverse coordination geometries.

Copper(II) Complexes : Cu(II) complexes of bis(pyrazolyl)methane ligands have been synthesized and characterized. aip.org X-ray diffraction studies on analogous compounds have shown that Cu(II) centers can adopt an octahedral coordination geometry, with two bidentate bis(pyrazolyl)methane ligands and additional co-ligands like water or chloride ions occupying the remaining sites. researchgate.net Dinuclear copper complexes, where the ligand may act as a bridge, have also been reported with related bis(pyrazolyl)hydrazone ligands. mdpi.com

Zinc(II) and Cadmium(II) Complexes : Zinc(II) and Cadmium(II) typically form complexes where the metal center is four-coordinate, resulting in a tetrahedral geometry. researchgate.netnih.gov However, depending on the ligand-to-metal ratio and the nature of the counter-ions, higher coordination numbers, such as in trigonal bipyramidal Cd(II) complexes, can also be achieved. researchgate.net

Silver(I) Complexes : The reaction of bis(pyrazolyl)methane ligands with Ag(I) salts can lead to the formation of coordination polymers where the ligand bridges silver centers. rsc.org In some cases, discrete dinuclear macrocycles can be formed. eiu.edu

Palladium(II) Complexes : Palladium(II) has a strong preference for a square planar coordination geometry. semanticscholar.org Complexes with bis(pyrazolyl)methane ligands conform to this preference, with the ligand acting as a bidentate N,N'-donor and the other two coordination sites being occupied by anionic ligands such as halides. rsc.orgresearchgate.net

Iron(II) Complexes : Fe(II) typically favors a hexacoordinate environment. Coordination with bis(pyrazolyl)methane-based ditopic ligands can result in complexes where the iron center is coordinated by the ligand in a tridentate or bidentate fashion, depending on the ligand's specific structure. eiu.edu

Nickel(II) and Zirconium(IV) Complexes : While specific studies on 1,1'-Methylenebis(4-methyl-1H-pyrazole) with Ni(II) and Zr(IV) are limited, related pyrazole-based ligands form stable complexes. Ni(II) commonly forms octahedral or square planar complexes. nih.gov Zirconium(IV) complexes with acylpyrazolone ligands have been shown to be eight-coordinate, adopting an antiprismatic geometry. nih.gov

| Metal Ion | Typical Coordination Geometry | Structural Features | Reference |

|---|---|---|---|

| Cu(II) | Octahedral | Often incorporates co-ligands like H₂O or Cl⁻. | researchgate.net |

| Zn(II) | Tetrahedral | Forms complexes with a 1:2 metal-to-ligand ratio. | researchgate.net |

| Cd(II) | Trigonal Bipyramidal / Polymeric | Can form polymeric structures with bridging ligands. | researchgate.netnih.gov |

| Ag(I) | Linear / Polymeric | Ligand often acts as a bridge, forming coordination polymers. | rsc.org |

| Pd(II) | Square Planar | Ligand acts as a bidentate chelate. | semanticscholar.org |

| Fe(II) | Octahedral | Favors a six-coordinate environment. | eiu.edu |

The coordination chemistry of bis(pyrazolyl)methane ligands with main group elements, lanthanides, and actinides is less explored compared to their transition metal counterparts. Much of the research in f-block element chemistry has utilized sterically bulkier tripodal "scorpionate" ligands like hydrotris(pyrazolyl)borates (Tp) to stabilize the complexes. gla.ac.uknih.govchemrxiv.org

However, the synthesis of complexes with these elements is feasible. Main group element derivatives of bis(3,5-dimethylpyrazolyl)methane, incorporating organogermyl and organosilyl groups on the methylene carbon, have been prepared. researchgate.net For lanthanides, synthetic routes typically involve salt metathesis reactions between a lanthanide salt (e.g., triflate) and the potassium salt of a ligand. gla.ac.uk While stable lanthanide complexes with pyrazolyl-containing ligands have been synthesized, specific, structurally characterized examples with 1,1'-Methylenebis(4-methyl-1H-pyrazole) are not extensively documented. nih.govresearchgate.net

Advanced Structural Elucidation Techniques for Metal-1,1'-Methylenebis(4-methyl-1H-pyrazole) Complexes

A combination of single-crystal X-ray diffraction and various spectroscopic methods is essential for the unambiguous characterization of metal complexes derived from 1,1'-Methylenebis(4-methyl-1H-pyrazole).

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional structure of these complexes in the solid state. nih.gov It provides definitive information on:

Coordination Geometry : Confirms the geometry around the metal center (e.g., octahedral, tetrahedral). researchgate.net

Coordination Mode : Unambiguously shows whether the ligand is acting in a chelating, bridging, or monodentate fashion. rsc.orgresearchgate.net

Bond Lengths and Angles : Provides precise measurements of metal-ligand bond distances and angles within the coordination sphere, offering insights into the nature of the metal-ligand interaction. researchgate.net

Supramolecular Structure : Reveals how individual complex molecules are arranged in the crystal lattice through non-covalent interactions like hydrogen bonding or π-π stacking. eiu.edu

The data obtained from SC-XRD, such as unit cell dimensions and bond parameters, are crucial for a complete understanding of the complex's structure. nih.gov

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Crystal System | The crystal system to which the compound belongs. | Monoclinic | nih.gov |

| Space Group | The symmetry group of the crystal. | P2₁/n | mdpi.com |

| M-N Bond Length | Distance between the metal and the coordinating nitrogen atom. | avg. 2.009 Å (for Cu-N) | researchgate.net |

| N-M-N Angle | The "bite angle" of the chelating ligand. | ~90° | mdpi.com |

Spectroscopic techniques are vital for confirming the structure of the complexes, especially in solution, and for probing their electronic properties.

Infrared (IR) Spectroscopy : IR spectroscopy is used to verify the coordination of the ligand to the metal ion. Key vibrational bands, such as the C=N and N=N stretching frequencies of the pyrazole rings (typically around 1560 cm⁻¹), often shift to higher or lower wavenumbers upon complexation. eiu.edu This technique also helps identify the presence of counter-ions (like nitrate or perchlorate) and coordinated solvent molecules (like water). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Cd(II), Ag(I)), ¹H and ¹³C NMR spectroscopy are powerful tools for characterization in solution. The chemical shifts of the ligand's protons and carbons, especially the pyrazole ring and methylene bridge protons, change upon coordination to a metal center. rsc.orgmdpi.com The singlet corresponding to the two equivalent methylene protons in the free ligand is a particularly useful probe for changes in the ligand's symmetry and coordination environment upon complexation. nih.gov

UV-Visible (UV-Vis) Spectroscopy : This technique provides information on the electronic structure and coordination environment of the metal ion, particularly for d-block elements. For complexes of metals like Cu(II) or Ni(II), d-d electronic transitions can be observed in the visible region of the spectrum, and the position and intensity of these bands are indicative of the coordination geometry around the metal center. rsc.orgnih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and composition of the synthesized complexes. nih.gov Fragmentation patterns can also provide additional structural information. mdpi.com

Solution-State Behavior and Supramolecular Self-Assembly of Metal-1,1'-Methylenebis(4-methyl-1H-pyrazole) Complexes

The coordination of 1,1'-Methylenebis(4-methyl-1H-pyrazole) with metal ions in the solid state provides critical structural information, but its behavior in solution is often more complex and dynamic. In solution, the interactions between the ligand and metal centers can lead to the formation of various species, from simple mononuclear complexes to intricate, self-assembled supramolecular architectures. The study of these systems in the solution phase is crucial for understanding their formation mechanisms, stability, and potential applications in areas like catalysis and molecular recognition. nih.gov Key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and UV-Vis spectroscopy are instrumental in characterizing these solution-state species. semanticscholar.orgucm.es

Characterization in Solution

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure and dynamics of these complexes in solution. Multinuclear NMR studies (¹H, ¹³C, and ¹⁵N) can confirm the coordination of the pyrazole's nitrogen atoms to the metal center. semanticscholar.org Upon complexation, significant changes in the chemical shifts of the ligand's protons and carbons are observed. For instance, the protons on the pyrazole rings often experience a downfield shift upon coordination to a metal ion. semanticscholar.orgmdpi.com In cases involving paramagnetic metal centers, specialized techniques such as paramagnetic NMR or two-dimensional correlation spectroscopy (COSY) may be required to assign the highly shifted resonances and determine the connectivity within the complex. ucm.esescholarship.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Tris(pyrazolyl)methane Ligand Derivative, Illustrating Typical Resonance Environments. mdpi.com

Mass Spectrometry: Mass spectrometry is vital for confirming the composition and stoichiometry of metal complexes in solution. It can identify mononuclear and binuclear species and provides evidence for the formation of larger supramolecular assemblies. ucm.es Fragmentation patterns observed in the mass spectrum can also yield structural information; for example, a common fragmentation pathway for related complexes is the loss of a pyrazole moiety. mdpi.com

Table 2: Example Mass Spectrometry Data for a Related Tris(pyrazolyl)methane Ligand, Showing Adducts and Fragments. mdpi.com

Supramolecular Self-Assembly

The flexible nature of the methylene bridge in 1,1'-Methylenebis(4-methyl-1H-pyrazole) allows the two pyrazole rings to adopt various orientations, making it an excellent candidate for constructing complex supramolecular structures. Supramolecular self-assembly is the spontaneous organization of molecules or metal-ligand subunits into ordered, discrete, and well-defined architectures. nih.gov This process is governed by the coordination geometry of the metal ion and the structural information encoded within the ligand.

For these assemblies to form efficiently, the metal-ligand interactions must often be labile, allowing for "self-correction" where initially formed random structures can rearrange into the most thermodynamically stable final product. nih.gov The solution behavior of these systems often reflects the integrated properties of their components rather than the components acting independently. nih.gov

Depending on the metal ion, counter-ion, solvent, and stoichiometry, 1,1'-Methylenebis(4-methyl-1H-pyrazole) and related ligands can form a variety of architectures:

Mononuclear and Binuclear Complexes: The simplest species in solution are discrete mononuclear complexes or simple binuclear structures where two metal centers are bridged by one or more ligands. ucm.es

Cyclic Oligomers: Related pyrazolate ligands, particularly with coinage metals like gold(I), are known to form cyclic trimers [M₃L₃] and tetramers [M₄L₄] in solution. nih.gov These structures often feature planar metal cores with ligands alternating above and below the plane. nih.gov

Helicates and Tetrahedra: With appropriate metal ions, bis-bidentate ligands can assemble into highly complex structures. Examples from related systems include double-stranded helicates (typically with an M₂L₃ stoichiometry) and symmetrical tetrahedral cages (with an M₄L₆ stoichiometry). nih.gov The formation of these homochiral structures demonstrates a high degree of mechanical coupling between the metal centers. nih.gov

These complex assemblies are not always static. Even resilient structures like M₄L₆ tetrahedra can exhibit dynamic behavior, such as the exchange of encapsulated guest molecules, which highlights the sophisticated nature of their solution chemistry. nih.gov

Applications of 1,1 Methylenebis 4 Methyl 1h Pyrazole Metal Complexes in Homogeneous and Heterogeneous Catalysis

Catalytic Activity in Oxidation Reactions

Metal complexes of pyrazole-containing ligands have demonstrated significant efficacy in mediating oxidation reactions, a fundamental transformation in both industrial and biological processes. These catalysts are often inspired by the active sites of metalloenzymes and are designed to activate molecular oxygen or other oxidants for the selective oxidation of organic substrates.

The oxidation of catechols to their corresponding quinones is a biologically significant reaction catalyzed by the copper-containing enzyme catechol oxidase. The development of synthetic catalysts that mimic the function of this enzyme has been a major area of research. Copper complexes of various pyrazole-based ligands have shown promising catecholase-like activity.

In-situ formed complexes of pyrazole-based ligands with different copper(II) salts have been shown to catalyze the oxidation of catechol to o-quinone using atmospheric oxygen. jocpr.comresearchgate.net The catalytic activity is influenced by several factors, including the nature of the pyrazole (B372694) ligand's substituents, the copper salt anion, and the solvent. For instance, studies on a series of pyrazole-based ligands demonstrated that the reaction rates vary significantly with different copper salts such as Cu(CH₃COO)₂, CuSO₄, CuCl₂, and Cu(NO₃)₂. researchgate.net The electronic and steric effects of the substituents on the pyrazole ring play a crucial role in determining the catalytic efficiency of the copper complexes. jocpr.com

Kinetic studies of catechol oxidation using copper-pyrazole complexes often follow Michaelis-Menten kinetics, suggesting an enzyme-like mechanism. jocpr.comuniversiteitleiden.nl The proposed mechanism generally involves the coordination of the catechol substrate to the copper center, followed by an intramolecular electron transfer to form a semiquinone radical and a reduced copper(I) species. The copper(I) is then re-oxidized by molecular oxygen, completing the catalytic cycle. universiteitleiden.nl While a definitive mechanistic study on complexes of 1,1'-Methylenebis(4-methyl-1H-pyrazole) is not available, the general principles derived from related systems suggest a similar pathway.

Table 1: Catalytic Oxidation of Catechol by In-Situ Formed Copper(II) Complexes of Various Pyrazole-Based Ligands (L1-L4) in Methanol. researchgate.net

| Ligand | Copper Salt | Reaction Rate (µmol L⁻¹ min⁻¹) |

| L1 | Cu(CH₃COO)₂ | 1.3542 |

| CuSO₄ | 1.875 | |

| CuCl₂ | 0.1458 | |

| Cu(NO₃)₂ | 0.9375 | |

| L2 | Cu(CH₃COO)₂ | 6.875 |

| CuSO₄ | 14.115 | |

| CuCl₂ | 1.7708 | |

| Cu(NO₃)₂ | 5.8333 | |

| L3 | Cu(CH₃COO)₂ | 1.7708 |

| CuSO₄ | 2.5 | |

| CuCl₂ | 0.2083 | |

| Cu(NO₃)₂ | 1.4583 | |

| L4 | Cu(CH₃COO)₂ | 2.5 |

| CuSO₄ | 4.375 | |

| CuCl₂ | 0.625 | |

| Cu(NO₃)₂ | 1.875 |

Catalysis in Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and pyrazole-ligated metal complexes have been employed as effective catalysts in several such transformations. These reactions are vital for the construction of complex molecular architectures from simpler precursors.

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is a classic method for C-C bond formation. While specific studies employing 1,1'-Methylenebis(4-methyl-1H-pyrazole) metal complexes in this reaction are not prominent in the literature, related pyrazole derivatives have been utilized in similar transformations. For instance, pyrazole derivatives have been synthesized via Knoevenagel condensation, highlighting the compatibility of the pyrazole moiety with the reaction conditions. researchgate.net

Furthermore, pyrazole-containing compounds are often synthesized through multi-component reactions that may involve a Knoevenagel-type condensation as a key step. For example, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) involves the reaction of an aldehyde with two equivalents of a pyrazolone, a reaction that proceeds via a Knoevenagel condensation followed by a Michael addition. These reactions can sometimes be performed without a catalyst or with simple catalysts like sodium acetate.

Other Advanced Catalytic Transformations

Beyond oxidation and C-C bond formation, metal complexes of pyrazole-based ligands are active in a range of other advanced catalytic transformations. Although specific examples with 1,1'-Methylenebis(4-methyl-1H-pyrazole) are scarce, the broader family of pyrazole ligands has shown significant potential.

Protic pyrazole complexes, for instance, have been investigated in various chemical transformations where the NH group of the pyrazole plays a crucial role in the catalytic cycle, often participating in proton transfer steps. nih.gov Such metal-ligand cooperation can be pivotal in reactions like hydrogenation and dehydrogenation.

Additionally, tris(pyrazolyl)methane ligands, which are structurally related to bis(pyrazolyl)methanes, have been utilized in a broad range of applications, including catalysis. mdpi.com This suggests that the simpler 1,1'-Methylenebis(4-methyl-1H-pyrazole) could also serve as a versatile ligand in various catalytic systems.

Mechanistic Investigations of Catalytic Cycles Involving 1,1'-Methylenebis(4-methyl-1H-pyrazole) Ligands

For oxidation reactions like catecholase mimicry, as discussed earlier, the mechanism is believed to involve substrate binding to the metal center, followed by electron transfer and subsequent re-oxidation of the catalyst by an oxidant. universiteitleiden.nl Computational and experimental studies on related systems have helped to elucidate the nature of the active species and the key intermediates in the catalytic cycle.

In C-C bond forming reactions, the role of the pyrazole ligand is often to stabilize the metal center and to fine-tune its electronic and steric properties to promote the desired transformation. Mechanistic studies in these areas often focus on identifying the rate-determining step and understanding the role of the ligand in facilitating this step.

The proton-responsive nature of protic pyrazole ligands can lead to metal-ligand cooperativity, where the ligand actively participates in bond activation steps. nih.gov This has been a subject of mechanistic inquiry in various catalytic transformations. Future mechanistic studies on complexes of 1,1'-Methylenebis(4-methyl-1H-pyrazole) would be valuable in uncovering its specific role in catalysis and unlocking its full potential.

Bioinorganic Research and Molecular Interaction Studies of 1,1 Methylenebis 4 Methyl 1h Pyrazole Derivatives

Enzyme Mimicry and Active Site Modeling

Derivatives of 1,1'-Methylenebis(4-methyl-1H-pyrazole) are valuable ligands in bioinorganic chemistry, particularly in the development of synthetic models for metalloenzyme active sites. The nitrogen-rich pyrazole (B372694) rings provide versatile coordination environments for various metal ions, allowing researchers to mimic the geometric and electronic properties of enzyme active centers. This mimicry is crucial for understanding the mechanisms of complex biological reactions.

One area of focus is the development of complexes that mimic the functions of antioxidant enzymes. For instance, mononuclear Copper(II) complexes with pyrazole-based ligands have been synthesized and characterized for their potential to act as mimics for superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.net These complexes are designed to replicate the redox properties of the native enzymes, with some demonstrating trifunctional enzyme-mimicking capabilities. researchgate.net The ability of these synthetic compounds to reduce reactive oxygen species (ROS) levels in cell models, such as melanoma cells, highlights their potential in active site modeling and therapeutic research. researchgate.net The electrochemical properties, specifically the Cu(II)/Cu(I) redox potential, are critical factors that determine their efficacy as enzyme mimics. researchgate.net

The structural framework provided by bis(pyrazolyl)methane ligands allows for the creation of coordination spheres that are sterically and electronically similar to those found in metalloproteins. By modifying the substituents on the pyrazole rings, such as the methyl group at the 4-position, researchers can fine-tune the properties of the resulting metal complexes to better model specific enzyme active sites. This approach provides valuable insights into enzyme structure-function relationships and the catalytic cycles of metalloenzymes.

Molecular Interactions with Biological Targets (focused on mechanisms and binding)

The biological activity of 1,1'-Methylenebis(4-methyl-1H-pyrazole) derivatives is fundamentally linked to their ability to interact with specific biological targets. These interactions, driven by a combination of covalent and non-covalent forces, are explored through a variety of experimental and computational techniques to elucidate their mechanisms of action.

Several derivatives of bis(pyrazolyl)methanes have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.govrjpbcs.com The mechanisms underlying this activity are often multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

For example, studies on 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which share a similar bis(pyrazolyl)methane core, have shown that these compounds can induce cell death in colorectal carcinoma cells (RKO). nih.gov Mechanistic investigations revealed that the cytotoxic effect is mediated through the p53 pathway. nih.gov A dose-dependent increase in the expression of the p53 tumor suppressor protein was observed, which in turn upregulates its target p21, a protein involved in cell cycle arrest. nih.gov This suggests that these compounds can trigger a cytostatic effect by halting cell growth, followed by apoptosis. nih.gov

Furthermore, some pyrazole-indole hybrids have been shown to exhibit potent anticancer activity against liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov Detailed cellular studies on the most active of these compounds in HepG2 cells confirmed that their mechanism involves inducing apoptosis and causing cell cycle arrest. nih.govmdpi.com Osmium(VI) nitrido complexes incorporating pyrazolate ligands have also been found to arrest the cell cycle in the G2/M phase and activate caspase-mediated apoptosis pathways in cancer cells. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Observed Cellular Mechanism |

|---|---|---|---|

| Compound 3i (a 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivative) | RKO (Colorectal Carcinoma) | 9.9 ± 1.1 | p53-mediated apoptosis, cell cycle arrest via p21 induction nih.gov |

| Compound 7a (a pyrazole-indole hybrid) | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | Cell cycle arrest and apoptosis induction nih.gov |

| Compound 7b (a pyrazole-indole hybrid) | HepG2 (Liver Carcinoma) | 7.9 ± 1.9 | Cell cycle arrest and apoptosis induction nih.gov |

| Na[OsVI(N)(tpm)₂] (an osmium complex with pyrazolate ligands) | HepG2 (Liver Carcinoma) | Not specified | G2/M phase cell cycle arrest, caspase-mediated apoptosis mdpi.com |

Molecular docking is a powerful computational tool used to predict the binding modes and affinities of ligands with target macromolecules, such as proteins and enzymes. For derivatives of 1,1'-Methylenebis(4-methyl-1H-pyrazole), docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity.

These studies have shown that pyrazole derivatives can act as inhibitors for various protein kinases, which are crucial regulators of cell proliferation and are often dysregulated in cancer. nih.govresearchgate.net Docking simulations of pyrazole derivatives with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2) have revealed that these compounds can fit deeply within the enzyme's binding pocket. nih.govresearchgate.net The binding is stabilized by a network of hydrogen bonds and other interactions, such as van der Waals and hydrophobic interactions. nih.gov

For instance, docking studies with CDK2 have identified pyrazole-based compounds with minimum binding energies as low as -10.35 kJ/mol. nih.gov Similarly, pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, with docking studies helping to rationalize their potent inhibitory activities. nih.gov The binding of 4-methylpyrazole to human alcohol dehydrogenase has also been studied, revealing that specific amino acid residues, such as Met141, in the substrate-binding pocket directly influence the binding affinity of the inhibitor. nih.gov

Table 2: Molecular Docking and Binding Affinity of Pyrazole Derivatives with Protein Targets

| Pyrazole Derivative | Protein Target | Binding Energy (kJ/mol) | Key Interactions |

|---|---|---|---|

| Compound 1b (a 1,3,4-thiadiazole derivative) | VEGFR-2 (2QU5) | -10.09 | Hydrogen bonding, vdW + Hbond + desolv energy nih.govresearchgate.net |

| Compound 1d (a 1,3,4-thiadiazole derivative) | Aurora A (2W1G) | -8.57 | Hydrogen bonding, vdW + Hbond + desolv energy nih.govresearchgate.net |

| Compound 2b (a 1,3,4-thiadiazole derivative) | CDK2 (2VTO) | -10.35 | Hydrogen bonding, vdW + Hbond + desolv energy nih.govresearchgate.net |

| Various Pyrazole-carboxamides | hCA I and hCA II | Ki values in the micromolar to nanomolar range | Interactions within the enzyme active site nih.gov |

Antioxidant Activity and Related Molecular Mechanisms

Derivatives of 1,1'-Methylenebis(4-methyl-1H-pyrazole) have been investigated for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions involved in oxidative processes. The molecular mechanism often involves the donation of a hydrogen atom from the pyrazole ring or an associated functional group to neutralize reactive oxygen species.

Studies on 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have demonstrated potent radical scavenging activity, with some derivatives showing higher efficacy than the standard antioxidant, ascorbic acid. nih.gov The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, compound 3i from this series was identified as a particularly potent scavenger with an IC₅₀ value of 6.2 ± 0.6 µM. nih.gov

The introduction of specific functional groups, such as hydroxyl and amino groups, onto the pyrazole nucleus is considered important for enhancing antioxidant activity. researchgate.net The mechanism of action is believed to involve the stabilization of the resulting radical through resonance within the pyrazole ring system. Research on various pyrazole-based derivatives has confirmed their ability to act as powerful antioxidants through different mechanisms, including quenching of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radicals. ekb.eg Some pyrazole derivatives have shown scavenging activity percentages significantly higher than that of ascorbic acid in such assays. ekb.eg

Table 3: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound/Derivative Series | Assay | Result |

|---|---|---|

| Compound 3i (a 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivative) | DPPH Radical Scavenging | IC₅₀ = 6.2 ± 0.6 µM nih.gov |

| Compound 7c (a pyrazole-based derivative) | ABTS Radical Scavenging | 112.03 ± 0.05 % activity (compared to ascorbic acid at 39.10 ± 0.01 %) ekb.eg |

| Compound 11a (a pyrazole-based derivative) | ABTS Radical Scavenging | 111.48 ± 0.05 % activity (compared to ascorbic acid at 39.10 ± 0.01 %) ekb.eg |

| Acylhydrazone molecules with pyrazole nucleus | In vitro radical scavenging | Confirmed good antioxidant properties researchgate.net |

In Vitro Antimicrobial Interaction Mechanisms (excluding clinical efficacy)

The pyrazole scaffold is a key component in many compounds exhibiting antimicrobial properties. Derivatives of 1,1'-Methylenebis(4-methyl-1H-pyrazole) have been evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. The mechanisms of their antimicrobial action are diverse and involve targeting essential microbial metabolic pathways and enzymes.

One of the proposed mechanisms for the antibacterial activity of pyrazole derivatives is the inhibition of DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. In silico studies have supported this hypothesis, predicting that certain pyrazole derivatives can act as potent DNA gyrase inhibitors, with activity against both Gram-positive and Gram-negative bacteria. nih.gov

Another potential target is the enzyme GlcN-6-P synthase, which is involved in the biosynthesis of the bacterial cell wall. Molecular docking studies have been used to explore the binding affinity of pyrazole derivatives within the active site of this enzyme, providing a rationale for their observed antimicrobial activity. The in vitro antimicrobial activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains. For example, some pyrazole derivatives have shown moderate antibacterial activity with MIC values as low as 12.5 µg/mL. nih.gov The combination of the pyrazole nucleus with other heterocyclic systems, such as thiazole or triazole, has also been shown to yield compounds with potent antimicrobial properties. nih.gov

Table 4: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Series | Microorganism | Activity (MIC in µg/mL) | Proposed Mechanism of Interaction |

|---|---|---|---|

| Synthesized pyrazole derivatives | Gram-positive and Gram-negative bacteria | As low as 12.5 | Inhibition of DNA gyrase nih.gov |

| 1,3,5-trisubstituted pyrazole derivatives | Various bacterial species and Candida albicans | Promising activity observed | Binding to GlcN-6-P synthase |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | Not specified nih.gov |

| Pyrazolyl triazole intermediate | Micrococcus luteus | 3.9 | Not specified nih.gov |

Computational and Theoretical Chemistry Studies of 1,1 Methylenebis 4 Methyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of pyrazole-based ligands. These calculations can determine molecular geometry, frontier molecular orbitals (HOMO and LUMO), and Mulliken charge distributions, which together provide a comprehensive picture of the molecule's properties and reactivity. researchgate.net

For instance, in studies of related, more complex tris(pyrazolyl)methane derivatives, DFT calculations using functionals like MN15-L with basis sets such as def2-TZVP have been employed to investigate reaction thermodynamics and energetics. mdpi.com Such calculations can predict whether a reaction is favorable and compare the stability of different products. Furthermore, frequency calculations are used to confirm optimized structures as true energy minima and can predict infrared spectra, which aids in the experimental characterization of these compounds. mdpi.com The molecular electrostatic potential can also be mapped to identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net For 1,1'-Methylenebis(4-methyl-1H-pyrazole), these methods would allow for a detailed analysis of how the methyl groups and the methylene (B1212753) bridge influence the electron density on the pyrazole (B372694) rings, particularly on the coordinating nitrogen atoms, which is crucial for understanding its behavior as a ligand.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including the interaction between ligands and metal ions in solution. youtube.com For ligands like 1,1'-Methylenebis(4-methyl-1H-pyrazole), MD simulations can model how the ligand coordinates with a metal center, the stability of the resulting complex, and its interactions with solvent molecules.

These simulations track the movements of atoms over time, providing a dynamic picture of the coordination process and the conformational flexibility of the metal-ligand complex. youtube.com This is particularly important for understanding the behavior of transition metal complexes in a catalytic cycle, where the ligand may need to adopt different geometries. Although specific MD studies on 1,1'-Methylenebis(4-methyl-1H-pyrazole) are scarce, the technique is widely applied to pyrazole-containing systems to explore binding modes and interaction energies, offering insights into the stability and function of metal complexes in solution. nih.gov

Prediction of Molecular Conformations, Isomerism, and Stereochemical Effects

The flexible methylene bridge in 1,1'-Methylenebis(4-methyl-1H-pyrazole) allows the two pyrazole rings to adopt various spatial orientations. Computational methods are essential for predicting the most stable conformations and understanding the energy barriers between them.

Studies on analogous, non-symmetrical tris(pyrazolyl)methanes provide significant insight into the types of conformational isomerism possible. In these systems, the pyrazole rings can be oriented "up" (u) or "down" (d) relative to the central C-H bond, leading to different conformers such as 'uud' and 'udd'. mdpi.com The relative energies and populations of these conformers can be determined using a combination of experimental techniques like NMR and high-level computational methods, such as Gauge-Including Atomic Orbitals (GIAO) calculations at the B3LYP/6-311++G(d,p) level. mdpi.com These calculations help assign experimental signals and establish the preferred conformation in solution.

For 1,1'-Methylenebis(4-methyl-1H-pyrazole), similar "up/down" or syn/anti conformations relative to the methylene bridge would be expected. Theoretical calculations could predict the dihedral angles between the pyrazole rings and the energy landscape of their rotation, which is fundamental to how the ligand will arrange itself around a metal center. The formation of different isomers in metal complexes, for example, where ligands coordinate in the same or opposite orientations, has also been observed and can be studied computationally. mdpi.com

| Conformer | Relative Energy (kJ·mol⁻¹) | Calculated Population (%) |

|---|---|---|

| udd | 12.6 | ~75% |

| uuu | 12.1 | Not specified as major |

| uud | Not specified | ~25% |

Data adapted from a study on a more complex tris(pyrazolyl)methane system to illustrate the concept of conformational analysis. mdpi.com

Computational Modeling of Reaction Pathways and Catalytic Mechanisms

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, including the synthesis of ligands and their role in catalysis. arxiv.org By modeling reaction pathways, chemists can identify intermediates, transition states, and calculate activation energies, providing a detailed understanding of how a reaction proceeds.

For example, the synthesis of a related tris(pyrazolyl)methane derivative was studied computationally, revealing a probable SN2-type transition state. mdpi.com The calculated high activation barriers were consistent with the experimental need for high reaction temperatures. mdpi.com Similar approaches could be applied to model the synthesis of 1,1'-Methylenebis(4-methyl-1H-pyrazole), optimizing reaction conditions and predicting potential byproducts.

In the realm of catalysis, bis(pyrazolyl)methane ligands are known to form complexes that catalyze a variety of organic transformations. eiu.eduresearchgate.netresearchgate.net DFT calculations are frequently used to support proposed catalytic mechanisms. researchgate.net For instance, in reactions like the Henry reaction catalyzed by copper complexes, computational modeling can show how the metal center activates substrates and how the ligand environment influences the reaction's efficiency and selectivity. mdpi.com These models can elucidate the role of the ligand in stabilizing catalytic intermediates and facilitating key bond-forming or bond-breaking steps. researchgate.net

Future Directions and Emerging Research Frontiers for 1,1 Methylenebis 4 Methyl 1h Pyrazole

Development of Sustainable Synthetic Methodologies and Industrial Scalability

The future development of applications for 1,1'-Methylenebis(4-methyl-1H-pyrazole) hinges on the availability of efficient and environmentally benign synthetic routes. Research on related bis(pyrazolyl)methanes has moved towards greener protocols, which provides a clear roadmap for future work on the target compound.

Key areas for development include:

Catalyst-Free and Solvent-Free Conditions: Inspired by methodologies developed for other pyrazole (B372694) derivatives, future research should focus on one-pot syntheses that minimize or eliminate the use of hazardous solvents and catalysts. researchgate.net For instance, visible light-promoted synthesis has proven effective for creating 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering a cost-effective and sustainable pathway that could be adapted. nih.govacs.org

Use of Recyclable Catalysts: The application of recyclable catalysts, such as amino acid-based ionic liquids or guanidine hydrochloride, has been successful in the synthesis of various bis(pyrazolyl)methane analogues, achieving high yields under eco-friendly conditions. researchgate.net Exploring similar catalytic systems for the synthesis of 1,1'-Methylenebis(4-methyl-1H-pyrazole) from 4-methylpyrazole and a methylene (B1212753) source would be a significant step towards sustainability.

Alternative Methylene Sources: Traditional methods often use methylene halides. semanticscholar.org A notable advancement for the related bis(1H-indazol-1-yl)methane involves a one-pot synthesis using dimethylsulfoxide (DMSO) as the methylene source, catalyzed by 3d-metal salts. nih.gov Adapting such a method, which avoids volatile and hazardous reagents, would be highly beneficial for both laboratory-scale and industrial production of 1,1'-Methylenebis(4-methyl-1H-pyrazole).

Table 1: Comparison of Modern Synthetic Approaches for Bis(pyrazole) Derivatives

| Methodology | Key Advantages | Target Compound Applicability |

| Visible Light Promotion | Catalyst-free, energy-efficient, high functional group tolerance. nih.gov | High potential for a clean synthesis from 4-methylpyrazole and a suitable methylene precursor. |

| Ionic Liquid Catalysis | Recyclable catalyst, high yields, often solvent-free. researchgate.netresearchgate.net | Promising for developing a circular synthetic process with minimal waste. |

| DMSO as Methylene Source | Inexpensive and less hazardous reagent, one-pot procedure. nih.gov | Excellent prospect for a scalable and safer industrial manufacturing process. |

Exploration of Novel Coordination Architectures and Multi-Component Systems

Bis(pyrazolyl)methane ligands are well-established as stable bidentate chelators that form six-membered rings with metal centers. semanticscholar.orgnih.gov The introduction of methyl groups at the 4-position in 1,1'-Methylenebis(4-methyl-1H-pyrazole) is expected to subtly alter its coordination chemistry, opening avenues for novel architectures.

Future research should target:

Systematic Coordination Studies: A comprehensive investigation into the coordination of 1,1'-Methylenebis(4-methyl-1H-pyrazole) with a wide range of transition metals, lanthanides, and actinides is needed. Studies on unsubstituted bis(pyrazolyl)methane have revealed its ability to support novel uranyl clusters, highlighting the potential for discovering unique structures and reactivity. nih.gov

Self-Assembled Supramolecular Structures: The ligand's geometry is ideal for constructing complex supramolecular structures, such as coordination polymers (CPs) and metal-organic frameworks (MOFs). eiu.eduresearchgate.net Research on flexible bis(pyrazolate)-based ligands has led to the isolation of thermally stable MOFs with interesting topologies. researchgate.net The steric influence of the 4-methyl groups could direct the self-assembly process towards new and predictable multi-component architectures with tailored pore sizes and functionalities.

Heteroscorpionate and Multitopic Ligand Systems: A frontier in poly(pyrazolyl) ligand design is the functionalization of the central methylene bridge to create tridentate "heteroscorpionate" ligands or by linking multiple bis(pyrazolyl)methane units into a single multitopic ligand. eiu.eduresearchgate.net Applying these synthetic strategies to 1,1'-Methylenebis(4-methyl-1H-pyrazole) could yield advanced ligands capable of forming bimetallic species or intricate coordination polymers with applications in catalysis and materials science. eiu.edu

Integration into Hybrid Materials and Nanocomposites for Advanced Functionalities

A major emerging frontier is the incorporation of 1,1'-Methylenebis(4-methyl-1H-pyrazole) and its metal complexes into functional hybrid materials and nanocomposites. The inherent stability and versatile coordination of the bis(pyrazole) motif make it an excellent building block.

Promising future directions include:

Metal-Organic Frameworks (MOFs): As noted, the ligand is a prime candidate for constructing MOFs. Research on related ligands like 4,4′-Bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)biphenyl has produced MOFs with high thermal stability and potential for gas storage or separation. researchgate.net The specific steric and electronic profile of 1,1'-Methylenebis(4-methyl-1H-pyrazole) could lead to MOFs with unique framework topologies and properties.

Catalyst Immobilization: Metal complexes derived from this ligand could be immobilized onto solid supports, such as silica or polymers, to create heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Functional Nanoparticles: The ligand could be used to functionalize the surface of nanoparticles (e.g., gold, iron oxide), imparting specific recognition or catalytic properties. This could lead to the development of targeted drug delivery systems, advanced sensors, or new magnetic materials.

Advanced Structure-Activity Relationship Studies for Targeted Research Applications

Understanding the relationship between the structure of 1,1'-Methylenebis(4-methyl-1H-pyrazole)-based complexes and their functional properties is crucial for designing systems with targeted applications. While direct studies are sparse, research on analogous pyrazole-based compounds provides a framework for future investigations. nih.govnih.gov

Key research avenues include:

Catalysis: Metal complexes of bis(pyrazolyl)methanes are known to be versatile catalysts for reactions like polymerization, oxidation, and hydrogenation. eiu.edu For example, zinc complexes with related N,N',N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been used for the ring-opening polymerization of rac-lactide. researchgate.net Systematic modification of the metal center and ancillary ligands in complexes of 1,1'-Methylenebis(4-methyl-1H-pyrazole) will allow for fine-tuning of catalytic activity and selectivity.

Bioinorganic Chemistry: Pyrazole-containing molecules are prevalent in medicinal chemistry. nih.gov Complexes of bis(pyrazolyl)methanes have been explored as antimicrobial agents and for their interactions with proteins. nih.govnih.gov A key future direction is to synthesize and screen metal complexes of 1,1'-Methylenebis(4-methyl-1H-pyrazole) for biological activity, such as anticancer or enzymatic inhibition properties, and to establish clear structure-activity relationships (SAR). nih.gov

Luminescent Materials: The rigid structure of the ligand, when coordinated to suitable metal ions (e.g., lanthanides, copper(I), zinc(II)), could lead to the development of novel luminescent materials for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs).

Table 2: Potential Research Applications Based on Analogous Compounds

| Application Area | Analogous System | Potential for 1,1'-Methylenebis(4-methyl-1H-pyrazole) |

| Polymerization Catalysis | Zinc(II) complexes of N'-substituted N,N',N-bis((1H-pyrazol-1-yl)methyl)amines catalyze polymerization of methyl methacrylate and rac-lactide. researchgate.net | Fe(II) and Zn(II) complexes could be developed as catalysts for biodegradable polymer synthesis. |

| Biomimetic Oxidation | Uranyl complexes of bis(pyrazolyl)methane catalyze the oxidation of catechols, mimicking enzyme activity. nih.gov | Manganese, iron, or copper complexes could be explored as models for metalloenzymes and catalysts for selective oxidation. |

| Anticancer Agents | Various pyrazole derivatives show significant antiproliferative activity against human cancer cell lines. nih.govnih.gov | Metal complexes could be screened for cytotoxicity, with SAR studies focusing on the effect of the metal and co-ligands. |

Potential in Renewable Energy and Environmental Remediation Research

The unique electronic properties and stability of complexes derived from 1,1'-Methylenebis(4-methyl-1H-pyrazole) suggest their potential utility in addressing challenges in energy and environmental science.

Emerging frontiers in this domain are:

Dye-Sensitized Solar Cells (DSSCs): Bis(pyrazolyl)methane supported complexes have been identified as a promising area for exploration in DSSCs. nih.gov Future work could involve designing ruthenium or copper complexes with 1,1'-Methylenebis(4-methyl-1H-pyrazole) as ancillary ligands to act as efficient photosensitizers.

Catalysis for Water Splitting: The development of molecular catalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) is a key goal in renewable energy. The robust, tunable nature of this ligand makes it suitable for creating stable coordination complexes with catalytically active metals like cobalt, nickel, and iron to investigate their potential in water splitting.

Sensing and Sequestration of Pollutants: The pyrazole nitrogen atoms are effective binding sites for various metal ions. This property could be harnessed to develop sensors or extraction agents for heavy metal pollutants in water. MOFs built from this ligand could be designed with specific pore environments for the selective capture of toxic metal ions or organic pollutants from the environment. nih.gov

Q & A

Q. What are the standard synthetic routes for 1,1'-Methylenebis(4-methyl-1H-pyrazole), and what experimental parameters influence yield?

The compound is synthesized via the Vilsmeier-Haack reaction, where bis(3,5-dimethyl-1H-pyrazol-1-yl)methane undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Key parameters include:

- Temperature control : Maintaining 0–5°C during reagent addition to prevent side reactions.

- Stoichiometric ratios : Excess DMF (1.2–1.5 equivalents) ensures complete formylation.

- Workup : Neutralization with sodium acetate and extraction with dichloromethane improves purity.

Yield optimization requires monitoring by TLC (Rf = 0.4–0.5 in ethyl acetate/hexane 3:7) and recrystallization from ethanol .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- NMR spectroscopy : ¹H NMR (500 MHz, CDCl₃) shows distinct peaks at δ 2.3 (s, 6H, CH₃), δ 5.1 (s, 2H, CH₂), and δ 7.8–8.1 (pyrazole protons).

- IR spectroscopy : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 2900 cm⁻¹ (CH₂) confirm the methylene bridge and pyrazole rings.

- Mass spectrometry : ESI-MS ([M+H]⁺) m/z = 234.2 matches the molecular formula C₁₀H₁₄N₄ .

Q. What are the solubility and stability profiles under laboratory conditions?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Stability tests (TGA/DSC) indicate decomposition above 250°C. Storage at 4°C in airtight containers under nitrogen prevents oxidative degradation .

Advanced Research Questions

Q. How can computational methods (DFT) predict electronic properties and guide functionalization?

Density-functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- HOMO-LUMO gaps : ~4.5 eV, indicating potential for charge-transfer complexes.

- Electrostatic potential maps : Highlight nucleophilic sites at pyrazole N-atoms for electrophilic substitution.

Validate computational results with experimental UV-Vis (λmax ≈ 280 nm) and cyclic voltammetry (redox peaks at −1.2 V vs. Ag/AgCl) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in ¹H NMR (e.g., split CH₂ peaks) often arise from:

Q. How does the methylene bridge influence supramolecular assembly in crystal structures?

Single-crystal X-ray diffraction (SCXRD) reveals:

Q. What methodologies assess purity for catalytic or pharmaceutical applications?

- HPLC : Use a C18 column (acetonitrile/water 70:30, 1 mL/min) with UV detection at 254 nm. Purity >97% is required for catalytic studies.

- Elemental analysis : Match calculated vs. observed %C, %H, %N (e.g., C 51.28%, H 5.73%, N 22.83%).

- ICP-MS : Detect trace metals (e.g., Cu, Pd) below 1 ppm for biocompatibility .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 0–5°C (initial) | Prevents hydrolysis |

| DMF Equivalents | 1.2–1.5 | Maximizes formylation |

| Workup Solvent | Dichloromethane | Removes polar byproducts |

Q. Table 2. Spectral Benchmarks for Quality Control

| Technique | Critical Data Points | Acceptable Range |

|---|---|---|

| ¹H NMR (δ) | CH₂ (5.1 ppm) | ±0.05 ppm |

| IR (C=N stretch) | 1600–1650 cm⁻¹ | ±10 cm⁻¹ |

| ESI-MS ([M+H]⁺) | 234.2 | ±0.1 Da |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.